1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group, along with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzyl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Diflunisal: An anti-inflammatory drug that shares structural similarities.
Uniqueness: 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
InChI Key |
NBUVAPGVGOTNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)F)F)C(=O)O)O |
Origin of Product |
United States |
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